Product packaging for 3-Benzyl-3,4-dihydroisoquinolin-1(2H)-one(Cat. No.:CAS No. 873404-52-5)

3-Benzyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B3291798
CAS No.: 873404-52-5
M. Wt: 237.3 g/mol
InChI Key: YRSOGKCXXWDMAH-UHFFFAOYSA-N
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Description

3-Benzyl-3,4-dihydroisoquinolin-1(2H)-one ( 873404-52-5) is a synthetically accessible derivative of the privileged 3,4-dihydroisoquinolin-1(2H)-one scaffold, a structure frequently encountered in natural products and bioactive molecules . This compound serves as a versatile building block in medicinal and agricultural chemistry research. Recent studies highlight the significant potential of this scaffold in developing new plant disease control agents. A 2023 study synthesized a library of derivatives and found them to exhibit potent antioomycete activity, specifically against the phytopathogen Pythium recalcitrans , with one derivative showing higher in vitro potency than the commercial agent hymexazol . The 3-benzyl substitution pattern is of particular interest for structure-activity relationship (SAR) studies aimed at optimizing biological activity . Furthermore, the broader class of 3,4-dihydroisoquinoline derivatives is extensively investigated in pharmaceutical research for targeting neurological pathways, including as inhibitors of monoamine oxidase (MAO) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases and depression . The molecular formula of this compound is C16H15NO, and it has a molecular weight of 237.30 . For laboratory use, it is recommended to be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15NO B3291798 3-Benzyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 873404-52-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c18-16-15-9-5-4-8-13(15)11-14(17-16)10-12-6-2-1-3-7-12/h1-9,14H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSOGKCXXWDMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)C2=CC=CC=C21)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Benzyl 3,4 Dihydroisoquinolin 1 2h One and Its Derivatives

Transition Metal-Catalyzed Approaches

Transition metal catalysis has revolutionized the synthesis of complex molecular architectures, and the construction of the 3,4-dihydroisoquinolin-1(2H)-one core is no exception. Various metals, including palladium, rhodium, cobalt, and copper, have been employed to facilitate highly efficient and selective cyclization and functionalization reactions.

Palladium-Catalyzed Cyclization and Cross-Coupling Strategies

Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and it has been extensively utilized in the synthesis of isoquinolinone derivatives. These strategies often involve cascade reactions that allow for the rapid construction of the heterocyclic core with a high degree of molecular complexity.

One notable approach involves a palladium-catalyzed cascade cyclocarbopalladation of N-propargyl-2-iodobenzamides, followed by a Suzuki-Miyaura coupling. This methodology enables the regio- and stereoselective synthesis of 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. nih.govbeilstein-journals.org While this method doesn't directly yield a 3-benzyl substituent, the functionalized exocyclic double bond provides a handle for further synthetic transformations. The reaction proceeds efficiently in environmentally friendly solvents like ethanol, using a ligand-free palladium catalyst. nih.gov

Another strategy involves the palladium-catalyzed C–H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters. mdpi.com This reaction provides access to 3,4-substituted hydroisoquinolones with good yields and excellent regioselectivity. mdpi.com The versatility of this method suggests its potential application for the introduction of a benzyl (B1604629) group at the 3-position by selecting an appropriately substituted allene.

Furthermore, palladium-catalyzed cross-coupling of N-tert-butyl-2-(1-alkynyl)benzaldimines with organic halides, including benzylic halides, offers a route to 3,4-disubstituted isoquinolines. acs.org Although this leads to the fully aromatized isoquinoline (B145761), subsequent reduction could potentially afford the desired 3,4-dihydroisoquinolin-1(2H)-one.

Catalyst/LigandSubstratesProduct TypeYield (%)Reference
PdCl2N-propargyl-2-iodobenzamides, Arylboronic acids4-Methylene-3,4-dihydroisoquinolin-1(2H)-onesModerate to Good nih.govbeilstein-journals.org
Pd(CH3CN)2Cl2N-methoxy benzamides, 2,3-Allenoic acid esters3,4-Substituted hydroisoquinolones53-87 mdpi.com
Pd(dba)2/PPh3N-tert-butyl-2-(1-alkynyl)benzaldimines, Organic halides3,4-Disubstituted isoquinolinesup to 61 acs.org

Rhodium-Catalyzed C-H Activation and Alkylation Protocols

Rhodium catalysis, particularly through C-H activation, has emerged as a highly effective strategy for the synthesis of isoquinolinone scaffolds. These methods often utilize a directing group to achieve high regioselectivity in the C-H functionalization step.

A significant development is the rhodium(III)-catalyzed alkylation of aromatic amides containing an 8-aminoquinoline (B160924) directing group with N-vinylphthalimide. researchgate.net This reaction functions as a 2-aminoethylation, and the resulting products can be converted into 3,4-dihydroisoquinolin-1(2H)-one derivatives in a one-pot transformation. researchgate.net Mechanistic studies, including deuterium-labeling experiments, suggest that the reaction proceeds through a carbene mechanism. researchgate.net

Another rhodium(III)-catalyzed approach involves the [4+2] cycloaddition of benzamides with diazo compounds, which can lead to 3-amino-4-arylisoquinolones. While not directly producing a 3-benzyl derivative, this highlights the versatility of rhodium catalysis in constructing the isoquinolinone core. The use of N-methoxybenzamides in these reactions is common, with the methoxy (B1213986) group acting as an internal oxidant. kthmcollege.ac.in

Furthermore, rhodium(III)-catalyzed oxidative annulation of isoquinolones with allyl alcohols has been developed for the synthesis of more complex fused isoquinolinone systems. rsc.org This demonstrates the potential for further functionalization of the initially formed isoquinolinone ring.

Catalyst SystemSubstratesKey TransformationProductReference
[Rh(Cp)Cl2]2/AgSbF6Aromatic amides with 8-aminoquinoline directing group, N-VinylphthalimideC-H Alkylation/Cyclization3,4-Dihydroisoquinolin-1(2H)-one derivatives researchgate.net
[CpRhCl2]2/KOAcN-methoxybenzamide, 4-Diazoisochroman-3-iminesIntermolecular Cyclization3-Amino-4-arylisoquinolonesNot in search results
[Rh(III)]Isoquinolones, Allyl alcoholsOxidative AnnulationIsoindolo[2,1-b]isoquinolin-5(7H)-ones rsc.org

Cobalt-Catalyzed Annulation Reactions

Cobalt catalysis has gained prominence as a more sustainable and cost-effective alternative to precious metal catalysis for C-H activation and annulation reactions. These methods have proven to be highly effective in the synthesis of isoquinolinones.

A notable example is the cobalt(III)-catalyzed redox-neutral annulation of benzamides with vinylene carbonate. thieme-connect.com This reaction proceeds via C-H activation and allows for the synthesis of various isoquinolinones in good to excellent yields. Importantly, benzamides with a benzyl group on the nitrogen (R2 = Bn) are well-tolerated, leading to the corresponding N-benzylisoquinolinones. thieme-connect.com The use of an inexpensive cobalt catalyst and the tolerance of diverse functional groups make this a practical approach. thieme-connect.com

Furthermore, cobalt-catalyzed C-H annulation of N-aroylpicolinamides with alkynes has been developed to construct (NH)-isoquinolone scaffolds. researchgate.net This method utilizes picolinamide (B142947) as a traceless directing group, offering a straightforward route to various isoquinolone derivatives. researchgate.net The reaction of substituted N-methoxy benzamides with alkynes in the presence of a cobalt complex also provides isoquinolone derivatives in good to excellent yields. researchgate.net These isoquinolones can be further functionalized, for instance, by conversion to 1-chloro or 1-bromo substituted isoquinolines. researchgate.net

Catalyst SystemSubstratesKey TransformationProductYield (%)Reference
Co(III) catalystBenzamides (including N-benzyl), Vinylene carbonateC-H Activation/AnnulationIsoquinolinonesup to 92 thieme-connect.com
Cobalt catalystN-aroylpicolinamides, AlkynesC-H Annulation with traceless directing group(NH)-IsoquinolonesGood researchgate.net
Cobalt complex/NaOAcN-methoxy benzamides, AlkynesCyclizationIsoquinolone derivativesGood to Excellent researchgate.net

Copper-Mediated Reaction Sequences

Copper-mediated reactions offer another avenue for the synthesis of nitrogen-containing heterocycles, often with high efficiency and under mild conditions. While direct copper-catalyzed synthesis of 3-benzyl-3,4-dihydroisoquinolin-1(2H)-one is less documented, related transformations highlight the potential of this approach.

For instance, a copper(I)-catalyzed ligand- and base-free domino strategy has been reported for the synthesis of 2-substituted quinazolinones from aldehydes, benzyl alcohols, or methyl arenes and 2-bromobenzamide. scilit.com This one-pot reaction proceeds in DMSO, which acts as the solvent and mild oxidant. scilit.com Although this method yields quinazolinones, the principles of domino reactions and in situ generation of intermediates could potentially be adapted for isoquinolinone synthesis.

Another relevant copper-catalyzed method is the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from benzyl-substituted anthranilamides. This demonstrates the feasibility of incorporating a benzyl group in the final heterocyclic structure through copper catalysis.

Catalyst SystemSubstratesProduct TypeKey FeaturesReference
CuIAldehydes/Benzyl alcohols/Methyl arenes, 2-Bromobenzamide2-Substituted quinazolinonesOne-pot, ligand- and base-free, DMSO as solvent scilit.com
Cu(OAc)2Benzyl-substituted anthranilamides, Benzylamines2,3-Disubstituted quinazolin-4(3H)-onesSynthesis from benzyl-substituted precursorsNot in search results

Organocatalytic Asymmetric Synthesis

The development of organocatalysis has provided a powerful metal-free alternative for the enantioselective synthesis of chiral molecules. In the context of 3,4-dihydroisoquinolin-1(2H)-ones, organocatalysis has enabled the development of highly stereoselective transformations.

Chiral Catalyst Development for Enantioselective Transformations

The enantioselective synthesis of 3-substituted isoindolinones, which are structurally related to dihydroisoquinolinones, has been achieved using chiral bifunctional organocatalysts. A notable example is the use of chiral tertiary-amine catalysts bearing a urea (B33335) group. These catalysts promote an aldol-cyclization rearrangement tandem reaction between 2-formylarylnitriles and malonates, affording 3-substituted isoindolinones in excellent yields and high enantioselectivities (up to 95% ee). researchgate.net This approach has been shown to be superior to using chiral bifunctional phase-transfer catalysts for this transformation. researchgate.net

The development of chiral phosphoric acids as catalysts has also been a significant advancement. These catalysts have been successfully employed in the enantioselective phosphinylation of 3,4-dihydroisoquinolines with diarylphosphine oxides, leading to chiral α-amino diarylphosphine oxides. Computational studies have indicated that the stereoselectivity is determined by the hydrogen bonding strength between the phosphonate (B1237965) and the isoquinolinium intermediate.

While these examples focus on related structures, the principles of using chiral bifunctional organocatalysts and chiral Brønsted acids are directly applicable to the development of enantioselective syntheses of this compound. The key would be the design of appropriate starting materials that can undergo an organocatalyzed cyclization to form the desired product with high stereocontrol.

Catalyst TypeCatalyst ExampleSubstratesProduct TypeEnantioselectivity (ee %)Reference
Chiral tertiary-amine ureaCinchona alkaloid-derived2-Formylarylnitriles, Malonates3-Substituted isoindolinonesup to 95 researchgate.net
Chiral phosphoric acidCPA 73,4-Dihydroisoquinolines, Diarylphosphine oxidesChiral α-amino diarylphosphine oxidesHigh

Domino and Cascade Reaction Sequences for Stereoselective Access

Domino and cascade reactions, which involve multiple bond-forming events in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecular architectures like the 3,4-dihydroisoquinolin-1(2H)-one scaffold. nih.govresearchgate.net These processes are particularly valuable for establishing stereocenters with a high degree of control.

A notable example is the palladium-catalyzed asymmetric Heck/Suzuki domino reaction, which provides access to chiral 3,4-disubstituted dihydroisoquinolinones. This method demonstrates good functional group tolerance and achieves excellent enantioselectivity in the synthesis of these valuable heterocyclic compounds. organic-chemistry.org The reaction sequence typically begins with an intermolecular Heck reaction, which is then followed by an intramolecular aza-Michael addition, efficiently constructing the N-heterocycle. researchgate.net

Table 1: Asymmetric Domino Reaction for Dihydroisoquinolinone Synthesis

Catalyst SystemReaction TypeKey FeaturesYieldEnantioselectivitySource
Pd/Xu-PhosAsymmetric Heck/Suzuki Domino ReactionHigh functional group tolerance; couples with various aryl/alkenyl boronates.GoodExcellent organic-chemistry.org

Metal-Free and Green Chemistry Approaches

In line with the principles of green chemistry, recent research has focused on developing synthetic methods that avoid heavy metals and harsh reagents, instead utilizing sustainable energy sources like light and electricity.

Visible Light-Mediated Photocatalytic Cyclizations

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. This approach has been successfully applied to the synthesis and modification of the dihydroisoquinolinone core. Metal-free, visible-light-mediated oxidation of 1-benzyl-3,4-dihydroisoquinolines can be achieved using molecular oxygen as the ultimate oxidant. researchgate.net This method provides a switchable pathway to either 1-benzoylisoquinolines or 1-benzoyl-3,4-dihydroisoquinolines. researchgate.net

For the construction of the core structure, photocatalytic strategies using inexpensive and non-toxic organic dyes like 9-fluorenone (B1672902) or rose bengal under blue light irradiation have been developed for amine oxidation, a key step in forming the lactam ring. researchgate.net These reactions represent a greener alternative to traditional methods, often proceeding with high efficiency. rsc.org

Table 2: Examples of Visible Light-Mediated Reactions

ReactionCatalyst/ConditionsSubstrateProduct TypeSource
Amine Oxidation9-Fluorenone or Rose Bengal, Blue LEDTertiary AminesOxidized Amine Precursors researchgate.net
Oxidation of 1-Bn-DHIQsVisible Light, O₂ (as oxidant)1-Benzyl-3,4-dihydroisoquinolines1-Benzoylisoquinolines researchgate.net
Radical Cascade CyclizationVisible Light, Metal-Free3-Allyl-2-arylquinazolinonesPhosphorylated Dihydroisoquinolino[1,2-b]quinazolinones rsc.org

Electrochemical Oxidation Strategies

Electrochemical synthesis offers another environmentally benign pathway, replacing chemical oxidants with clean electrical current. A noteworthy strategy for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones involves the diethyl phosphite (B83602) mediated electrochemical oxidation of the corresponding tetrahydroisoquinoline precursors. researchgate.netresearchgate.net This protocol is conducted under mild conditions in an undivided cell, providing a simple and green method for constructing the C=O bond of the lactam ring. researchgate.netresearchgate.net

The electrochemical dehydrogenation of 1,2,3,4-tetrahydroisoquinolines using iodide ions as an electron carrier has also been reported, showcasing the utility of electrochemistry in modifying the isoquinoline core. clockss.org While this specific example leads to an imine rather than a lactam, it underscores the potential of electrochemical methods in this area of heterocyclic chemistry. clockss.org Traditional oxidation methods often rely on environmentally undesirable oxidants, making these electrochemical alternatives highly attractive. clockss.orgmdpi.com

Table 3: Electrochemical Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones

MethodMediator/ElectrolyteStarting MaterialKey AdvantageSource
Anodic OxidationDiethyl PhosphiteTetrahydroisoquinolinesEnvironmentally friendly, mild conditions researchgate.netresearchgate.net
DehydrogenationKI1,2,3,4-Tetrahydroisoquinoline (B50084)Avoids undesirable chemical oxidants clockss.org

Established and Emerging Synthetic Routes

Alongside modern catalytic systems, established reactions continue to be refined and utilized, while new intramolecular cyclization strategies emerge, broadening the toolkit for synthesizing this compound.

Intramolecular Cyclization Protocols

The construction of the 3,4-dihydroisoquinolin-1(2H)-one ring system is frequently accomplished via intramolecular cyclization. researchgate.net This broad category includes the ring-closing of various acyclic precursors, such as carbamates, ureas, isocyanates, and azidoamides. researchgate.netkthmcollege.ac.in Another approach involves the intramolecular electrophilic cyclization of appropriately substituted lactams to form the fused bicyclic structure. documentsdelivered.com A three-step sequence involving cross-coupling, base-mediated ring closure, and N-alkylation has been demonstrated as a general method for preparing diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds. researchgate.net

Bischler-Napieralski Reaction and Modern Adaptations

The Bischler-Napieralski reaction is a classic and widely used method for synthesizing 3,4-dihydroisoquinolines through the cyclodehydration of β-phenethylamides. organicreactions.orgwikipedia.org The reaction is an intramolecular electrophilic aromatic substitution that traditionally requires strong dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) under harsh, high-temperature conditions. wikipedia.orgnrochemistry.comorganic-chemistry.org The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the specific reaction conditions. wikipedia.org

Modern adaptations have focused on developing milder and more efficient protocols. These include the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of 2-chloropyridine, which allows the reaction to proceed smoothly with short reaction times. organic-chemistry.org Another significant advancement is the use of bromotriphenoxyphosphonium bromide, which facilitates the cyclization under very mild conditions (e.g., -60°C), making it suitable for substrates with sensitive functional groups. organic-chemistry.org Microwave-assisted Bischler-Napieralski reactions have also been developed to produce libraries of substituted isoquinolines efficiently. organic-chemistry.org These modern methods often overcome common side reactions like the retro-Ritter reaction, which can be problematic under classical conditions. organic-chemistry.org

Table 4: Comparison of Classical and Modern Bischler-Napieralski Conditions

MethodReagentsConditionsAdvantages/DisadvantagesSource
ClassicalPOCl₃, P₂O₅High Temperature, RefluxHarsh conditions, potential for side reactions wikipedia.orgnrochemistry.com
Modern (Movassaghi)Tf₂O, 2-chloropyridineMild, warming from low temp.Short reaction times, milder conditions organic-chemistry.org
Modern (Prati)Bromotriphenoxyphosphonium bromide, Et₃N-60°CVery mild, good for sensitive substrates organic-chemistry.org
Modern (Awuah/Capretta)Microwave Irradiation-Rapid synthesis for library generation organic-chemistry.org

Castagnoli-Cushman Reaction and its Synthetic Utility

The Castagnoli-Cushman Reaction (CCR) is a powerful multicomponent reaction (MCR) widely employed for the synthesis of lactam-containing heterocycles. mdpi.com A three-component variant (3CR) of this reaction, utilizing a homophthalic anhydride, an amine, and an aldehyde, provides a direct and highly efficient route to substituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.govorganic-chemistry.org This method is particularly valuable for its ability to rapidly construct the core of the target molecule in a single step with excellent diastereoselectivity. organic-chemistry.orgacs.org

The reaction mechanism involves the initial reaction of the homophthalic anhydride with an amine to form an amide-acid intermediate. This intermediate exists in equilibrium with its cyclic anhydride form. nih.govacs.org In the presence of an aldehyde, a Mannich-like reaction occurs where the enol form of the anhydride attacks the imine (formed in situ from the amine and aldehyde), leading to the formation of the dihydroisoquinolone ring after cyclization. nih.gov To synthesize the titular this compound, phenylacetaldehyde (B1677652) is used as the aldehyde component. The reaction typically proceeds in solvents like acetonitrile (B52724) or trifluoroethanol at elevated temperatures. nih.govnih.gov The use of ammonium (B1175870) acetate (B1210297) as the amine source is common for producing N-unsubstituted dihydroisoquinolinones. nih.gov

The synthetic utility of the CCR lies in its operational simplicity and the high degree of structural complexity generated in a single transformation. mdpi.com Mechanistic studies have enabled the optimization of reaction conditions to achieve high yields and stereocontrol, often without the need for metal catalysts. organic-chemistry.orgnih.gov

Representative Conditions for Castagnoli-Cushman Synthesis of Dihydroisoquinolinones
Reactant 1Reactant 2Reactant 3SolventConditionsProduct TypeReference
Homophthalic AnhydrideAmineAldehydeTolueneRefluxtrans-δ-Lactam mdpi.com
Homophthalic AnhydrideAmmonium AcetateCarbonyl CompoundAcetonitrile80 °C1-Oxo-3,4-dihydroisoquinoline-4-carboxamide nih.gov
Homophthalic AnhydrideAmineAldehydeNot SpecifiedOptimized 3CR ConditionsDihydroisoquinolones (Excellent Diastereoselectivity) nih.govorganic-chemistry.org
Homophthalic AnhydrideImineTrifluoroethanol (TFE)Room Temp, Catalyst-FreePoly-substituted 3,4-Lactams nih.gov

Multi-Step Cross-Coupling and Cyclization Sequences

Modern synthetic chemistry often relies on multi-step sequences that combine the power of cross-coupling reactions with cyclization events to build complex molecular architectures. The synthesis of N-substituted 3,4-dihydroisoquinolin-1(2H)-ones can be efficiently achieved through such a strategy, typically involving a palladium-catalyzed cross-coupling followed by an intramolecular cyclization. acs.org

A general and effective three-step method begins with ethyl 2-bromobenzoate (B1222928) precursors. acs.org The first step involves a Suzuki-Miyaura cross-coupling reaction between the bromobenzoate and a suitable organoboron reagent, such as potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate. This step forges the key carbon-carbon bond. The resulting (hetero)aryl-substituted ethylamine (B1201723) derivative is then subjected to a base-mediated ring closure in a subsequent step. acs.org This intramolecular cyclization, or annulation, forms the desired 3,4-dihydroisoquinolin-1(2H)-one heterocyclic core. acs.orgorganic-chemistry.org The final step often involves deprotection and subsequent N-alkylation or N-arylation to install desired substituents on the nitrogen atom. acs.org

While this specific sequence generates the core structure, adaptation of the starting boronate ester would be necessary to install the 3-benzyl group. The versatility of palladium-catalyzed cascade reactions, which combine cyclization and coupling in a single pot, has also been demonstrated for the synthesis of various related N-heterocyclic compounds, highlighting the robustness of this general approach. nih.govpreprints.orgnih.gov

General Scheme for Cross-Coupling/Cyclization Synthesis
StepDescriptionKey Reagents/CatalystsIntermediate/ProductReference
1Cross-CouplingEthyl 2-bromobenzoate, Potassium (aminoalkyl)trifluoroborate, Palladium Catalyst(Aryl)ethyl-substituted amine acs.org
2Cyclization/N-DeprotectionBase (e.g., NaH, K2CO3), Acid (for deprotection)3,4-Dihydroisoquinolin-1(2H)-one acs.org
3N-AlkylationAlkyl Halide, BaseN-Alkyl-3,4-dihydroisoquinolin-1(2H)-one acs.org

N-Alkylation and Subsequent Oxidations

An alternative synthetic logic involves the formation of a reduced isoquinoline precursor, followed by N-alkylation and subsequent oxidation to install the C1-carbonyl group. This strategy allows for the late-stage introduction of the N-substituent and leverages well-established oxidation methodologies.

The synthesis would commence with the preparation of a 1,2,3,4-tetrahydroisoquinoline or a 3,4-dihydroisoquinoline (B110456) core. This can be achieved through classical methods like the Bischler-Napieralski or Pictet-Spengler reactions. The nitrogen atom of this precursor is then alkylated using a suitable electrophile, such as benzyl bromide, in the presence of a base to yield an N-benzyl derivative. researchgate.netrsc.org

The crucial step in this sequence is the selective oxidation of the N-benzyl precursor to the corresponding 3,4-dihydroisoquinolin-1(2H)-one. Several methods are available for the oxidation of similar heterocyclic systems. For instance, the oxidation of 1-benzyl-3,4-dihydroisoquinolines using dioxygen as a green oxidant has been reported to yield 1-benzoylisoquinolines, indicating the feasibility of oxidizing the benzylic C-H bonds at the C1 position. sci-hub.se Furthermore, a mild and environmentally friendly carbene-catalyzed aerobic oxidation of isoquinolinium salts has been developed to efficiently prepare isoquinolinones, suggesting that conversion of the N-benzyl tetrahydroisoquinoline to an isoquinolinium salt followed by oxidation is a viable pathway. rsc.org This multi-step approach offers flexibility in the synthesis of various N-substituted analogues.

Proposed N-Alkylation/Oxidation Sequence
StepTransformationTypical ReagentsIntermediate/ProductReference Concept
1N-AlkylationBenzyl bromide, K2CO3, NaHN-Benzyl-1,2,3,4-tetrahydroisoquinoline researchgate.netrsc.org
2AOxidation (Direct)Dioxygen (O2), MnO2, CrO3N-Benzyl-3,4-dihydroisoquinolin-1(2H)-one sci-hub.se
2BOxidation via Salti) Alkylating agent (to form salt) ii) N-Heterocyclic Carbene (NHC), Air (O2)N-Benzyl-3,4-dihydroisoquinolin-1(2H)-one rsc.org

Spectroscopic and X Ray Crystallographic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity.

One-dimensional NMR spectra provide fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the isoquinolinone core and the benzyl (B1604629) group, as well as aliphatic protons for the CH and CH₂ groups in the heterocyclic ring and the benzylic CH₂ group. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the proton on the nitrogen (N-H) of the lactam would likely appear as a broad singlet. Protons on the aromatic ring of the isoquinolinone portion would show characteristic splitting patterns, with the proton at position 8 often shifted downfield due to the anisotropic effect of the carbonyl group. nih.gov

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. The most downfield signal would correspond to the carbonyl carbon (C-1) of the lactam, typically appearing around δ 163-165 ppm. nih.govrsc.org Aromatic carbons would resonate in the typical δ 120-140 ppm region. The aliphatic carbons (C-3, C-4, and the benzylic CH₂) would appear in the upfield region of the spectrum. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for 3-Benzyl-3,4-dihydroisoquinolin-1(2H)-one Note: These are predicted values based on analysis of similar compounds. Actual values may vary based on solvent and experimental conditions.

Position Predicted ¹H NMR (δ, ppm, Multiplicity) Predicted ¹³C NMR (δ, ppm)
C1-~164.0 (C=O)
C3~3.8 (m)~55.0
C4~3.0 (t)~28.0
C4a-~138.0
C5~7.3 (d)~127.0
C6~7.4 (t)~128.5
C7~7.2 (t)~127.5
C8~8.1 (d)~128.0
C8a-~129.0
NH~6.5 (br s)-
Benzyl CH₂~2.9 (m)~39.0
Benzyl C-ipso-~139.0
Benzyl C-ortho~7.2-7.3 (m)~129.0
Benzyl C-meta~7.2-7.3 (m)~128.8
Benzyl C-para~7.2-7.3 (m)~126.5

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing through-bond correlations between nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹J_CH coupling). It would be used to definitively link each proton signal in the aliphatic region (at C-3, C-4, and the benzyl CH₂) to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH couplings). It is instrumental in piecing together the molecular skeleton. Key expected correlations would include the benzyl CH₂ protons to the C-3 carbon of the isoquinolinone ring, and the C-4 protons to the aromatic C-5 and C-8a carbons, confirming the connectivity of the different structural fragments.

COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton (¹H-¹H) coupling networks. It would clearly show the correlation between the protons at C-3 and C-4, confirming their adjacent relationship within the heterocyclic ring. It would also show couplings between the aromatic protons on the isoquinolinone ring.

DEPT (Distortionless Enhancement by Polarization Transfer): While modern edited-HSQC experiments often provide the same information more efficiently, a DEPT-135 experiment would differentiate carbon signals based on the number of attached protons: CH and CH₃ signals would appear as positive peaks, while CH₂ signals would be negative. Quaternary carbons (like C-1, C-4a, and C-8a) are absent in a DEPT-135 spectrum.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₆H₁₅NO. nih.govrsc.org The calculated exact mass for the protonated molecule [M+H]⁺ is 238.1232.

The fragmentation pattern observed in the mass spectrum gives valuable structural information. For this compound, the most characteristic fragmentation would likely be the cleavage of the bond between the C-3 carbon and the benzylic methylene (B1212753) group. This would result in the formation of a stable benzyl cation or tropylium (B1234903) ion at a mass-to-charge ratio (m/z) of 91. The remaining isoquinolinone fragment would also be observed, followed by subsequent fragmentations such as the loss of carbon monoxide (CO) from the lactam ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the spectrum would be dominated by characteristic absorptions of the amide (lactam) and aromatic functionalities. nih.govmdpi.com

Table 2: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Amide N-HStretching3200 - 3400 (broad)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
Amide C=O (Lactam)Stretching1650 - 1680 (strong, sharp)
Aromatic C=CStretching1450 - 1600

The most prominent peak is expected to be the strong carbonyl (C=O) stretch of the six-membered lactam ring. google.com The presence of a broad peak around 3200 cm⁻¹ would confirm the N-H group, while peaks just above 3000 cm⁻¹ indicate the aromatic C-H stretches.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. researchgate.net This technique provides exact bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR.

For this compound, an X-ray crystal structure would reveal the conformation of the non-aromatic, six-membered dihydroisoquinoline ring. This ring is expected to adopt a non-planar conformation, likely a distorted half-chair, to minimize steric strain. researchgate.net The analysis would also show the orientation of the benzyl substituent at the C-3 position, which would likely adopt a pseudo-equatorial position to reduce steric hindrance. Furthermore, the crystal packing would reveal intermolecular interactions, such as hydrogen bonding between the amide N-H donor of one molecule and the carbonyl C=O oxygen acceptor of a neighboring molecule, which often dictates the macroscopic properties of the solid. researchgate.net Since the parent molecule is achiral, it would crystallize in a centrosymmetric space group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems, known as chromophores. The chromophoric system in this compound consists of the fused benzene (B151609) ring and the benzyl group. The spectrum is expected to display absorption maxima (λ_max) characteristic of π → π* transitions within these aromatic rings. Typically, benzene and its simple derivatives show a strong absorption band around 200-210 nm and a weaker, structured band (the B-band) around 250-270 nm. uni-regensburg.de The conjugation of the benzene ring with the lactam carbonyl group may cause a slight red shift (bathochromic shift) of these absorptions.

Computational Chemistry and Theoretical Studies on 3 Benzyl 3,4 Dihydroisoquinolin 1 2h One and Analogues

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 3-benzyl-3,4-dihydroisoquinolin-1(2H)-one, DFT calculations have been pivotal in understanding the mechanisms and energetics of its synthesis. The formation of the 3,4-dihydroisoquinolin-1(2H)-one scaffold can be achieved through reactions such as the Pictet-Spengler and Castagnoli-Cushman reactions. uchile.clmdpi.comkthmcollege.ac.innih.govresearchgate.netorganic-chemistry.orgresearchgate.netacs.orgorganic-chemistry.orgnih.govrsc.org

Theoretical studies on the Pictet-Spengler reaction, a key method for synthesizing tetrahydroisoquinolines, have utilized DFT to explore the cyclization step. uchile.cluchile.cl These studies have shed light on the regioselectivity of the reaction, explaining, for example, the preferential formation of certain isomers in acidic versus neutral media by analyzing the energetics of different mechanistic routes. uchile.cluchile.cl For instance, the reaction between dopamine (B1211576) and acetaldehyde (B116499) to form salsolinol (B1200041) and isosalsolinol has been computationally studied, revealing that the formation of an iminium ion or a phenolate-iminium zwitterion as the initial reactant dictates the product distribution. uchile.cluchile.cl

Similarly, the Castagnoli-Cushman reaction, which involves the reaction of an imine with a cyclic anhydride (B1165640), has been the subject of mechanistic investigations using computational methods. mdpi.comnih.govresearchgate.netorganic-chemistry.orgacs.org DFT calculations have been employed to assess the viability of proposed mechanisms, such as the iminolysis pathway versus a concerted [4+2] cycloaddition. mdpi.comresearchgate.net These studies help in understanding the diastereoselectivity of the reaction and have facilitated the development of new multicomponent reaction conditions for synthesizing dihydroisoquinolones with high yields and stereoselectivity. nih.govorganic-chemistry.orgacs.org Although a specific DFT study on the energetics of the this compound synthesis is not extensively documented in the reviewed literature, the principles derived from studies on related reactions provide a solid framework for understanding its formation.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand, such as this compound analogues, and its biological target, typically a protein or enzyme.

Several studies have employed molecular docking to investigate the binding modes of isoquinoline (B145761) derivatives with various therapeutic targets. For instance, analogues of 3-benzyl-4(3H)-quinazolinone have been docked into the ATP binding site of EGFR-TK and B-RAF kinase to rationalize their antitumor activity. Molecular docking has also been used to elucidate the binding modes of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE), revealing important interactions with amino acid residues in the protein receptors.

In a study on isoquinoline derivatives as inhibitors of the p53-MDM2 interaction, molecular docking was used to understand the binding of these compounds to the MDM2 protein. chinjmap.com Similarly, docking studies on pyrimido-isoquinolin-quinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA) have helped to identify key structural features for antibacterial activity. nih.gov These computational models are crucial for structure-based drug design, allowing for the rational optimization of lead compounds to enhance their binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling (CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding the relationship between the three-dimensional properties of a molecule and its biological activity. chinjmap.comnih.govjapsonline.comjapsonline.comnih.gov

Several 3D-QSAR studies have been conducted on isoquinolinone derivatives to guide the design of more potent inhibitors for various targets. chinjmap.comnih.govjapsonline.comjapsonline.com For example, CoMFA and CoMSIA models have been developed for a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives to understand their antioomycete activity against Pythium recalcitrans. nih.govrsc.org These models, which exhibited reasonable statistical significance, highlighted the importance of specific structural features, such as a C4-carboxyl group, for biological activity. nih.govrsc.org

In another study, 3D-QSAR models were developed for isoquinolinone derivatives as inhibitors of the p53-MDM2 interaction. chinjmap.com The CoMFA model, which included steric and electrostatic fields, and the CoMSIA model, which also incorporated hydrophobic, hydrogen bond donor, and acceptor fields, both showed good predictive ability. chinjmap.com The contour maps generated from these models provide a visual representation of the regions where modifications to the molecular structure would likely lead to enhanced activity.

Statistical Parameters of CoMFA and CoMSIA Models for Isoquinolinone Derivatives
Study/TargetModelField Contributions
p53-MDM2 Inhibitors chinjmap.comCoMFA0.5450.984Steric, Electrostatic
p53-MDM2 Inhibitors chinjmap.comCoMSIA0.5280.972Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor
Pyrimido-isoquinolin-quinones (anti-MRSA) nih.govCoMFA-0.938Steric, Electrostatic
Pyrimido-isoquinolin-quinones (anti-MRSA) nih.govCoMSIA-0.895Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements. For flexible molecules like this compound, understanding the preferred conformations is crucial for predicting their biological activity, as the bioactive conformation is often a low-energy state.

Molecular mechanics calculations, such as MM2, have been employed to perform conformational studies on 1-benzyl-1,2,3,4-tetrahydroisoquinolines. nih.gov These studies involve energy minimization of different starting geometries to ensure that the conformational space is adequately sampled. nih.gov For instance, calculations on both the free base and protonated forms of these compounds have been carried out, and techniques like ring inversion of the heterocycle and dihedral driver calculations on the phenyl or benzyl (B1604629) rings are used to explore various conformations. nih.gov

These analyses have revealed that the six-membered heterocyclic ring in energy-minimized structures of 1-phenyl- and 1-benzyl-1,2,3,4-tetrahydroisoquinolines typically prefers a half-chair conformation with the phenyl or benzyl rings in a pseudo-equatorial orientation. nih.gov Such conformational preferences are critical for understanding the spatial relationship of pharmacophoric elements and their interaction with receptor binding sites.

Theoretical Prediction of Spectroscopic Properties

DFT calculations are also widely used to predict the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic environment.

The prediction of NMR chemical shifts using DFT, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, has become a valuable tool for assigning complex NMR spectra. researchgate.netnih.govrsc.orgaps.orgnih.gov By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained and correlated with experimental data. researchgate.netaps.org Studies have shown excellent correlation between calculated and experimental ¹H and ¹³C NMR chemical shifts for various alkaloids, including those with isoquinoline scaffolds. researchgate.net

Research Applications in Chemical Biology and Advanced Molecular Design Excluding Clinical Human Data and Drug Administration

Exploration as a Privileged Scaffold for Molecular Probe Development

The 3,4-dihydroisoquinolin-1(2H)-one nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry and chemical biology. nih.gov This designation stems from its frequent appearance in numerous natural products that exhibit a wide array of biological activities. nih.gov Its structural motif is utilized in the discovery of synthetic molecules with potential applications as antitumor, antimicrobial, and antifungal agents. nih.gov

Researchers exploit this scaffold because it allows for the creation of diverse chemical libraries. nih.gov By employing synthetic methods like the Castagnoli-Cushman reaction, various substituents can be systematically introduced around the core structure. nih.gov This flexibility facilitates the generation of a wide range of derivatives, which can then be screened to identify molecules with specific biological functions, effectively serving as molecular probes to investigate biological pathways. nih.govacs.org The development of these derivatives is crucial for exploring new agents for applications such as plant disease management, where the scaffold has shown potential for creating novel fungicides. nih.govacs.org

Structure-Activity Relationship (SAR) Studies for Specific Biological Targets

Structure-Activity Relationship (SAR) is a fundamental concept where the biological activity of a molecule is correlated with its chemical structure. researchgate.netresearchgate.net Through SAR studies, chemists can determine which parts of a molecule are responsible for its effects, allowing for targeted modifications to enhance potency or selectivity. researchgate.net

For derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, SAR studies have been instrumental in optimizing their activity against various biological targets. For instance, in the development of agents against the oomycete Pythium recalcitrans, three-dimensional quantitative SAR (3D-QSAR) models revealed that a carboxylic acid group at the C4 position was essential for potent activity. acs.org These studies provide critical information for the future design of more effective derivatives based on this scaffold. acs.org

Similarly, in the creation of multi-target inhibitors for monoamine oxidase (MAO) and cholinesterase (ChE), SAR studies of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been conducted. nih.gov These investigations help to elucidate the binding modes of the inhibitors and pave the way for designing improved molecules for potential use in studying neurodegenerative disorders. nih.gov

Investigation of Molecular Mechanisms of Action at Cellular and Enzymatic Levels

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been a fertile ground for the discovery of potent enzyme inhibitors.

Monoamine Oxidase (MAO) and Cholinesterase (ChE): A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated for their ability to inhibit MAO-A, MAO-B, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.govmdpi.com Several compounds showed significant inhibitory activity. Notably, compounds 2d and 2j were selective for MAO-A, while compounds 2i , 2p , 2t , and 2v were effective against both MAO-A and MAO-B. nih.gov While none of the synthesized compounds inhibited AChE, twelve demonstrated inhibitory action against BChE. nih.gov These findings are valuable for the design of multi-target inhibitors. nih.govmdpi.com

Poly(ADP-ribose) Polymerase (PARP): The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been identified as a key structural component for PARP inhibitors. nih.govmdpi.com Early second-generation PARP inhibitors included isoquinoline-based compounds like PD128763 (5-methyl-3,4-dihydroisoquinolin-1(2H)-one), which was significantly more potent than earlier inhibitors. mdpi.com More recently, rational drug design has led to the development of novel PARP inhibitors based on a 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold. nih.gov Structure-based design has also produced selective inhibitors of PARP10, a specific member of the PARP family, by modifying the C-5 and C-6 positions of the dihydroisoquinolinone core to target a unique hydrophobic pocket. acs.org

Enhancer of Zeste Homolog 2 (EZH2): The 3,4-dihydroisoquinolin-1(2H)-one structure is a central feature in a novel class of EZH2 inhibitors. nih.govacs.org Optimization of a series of compounds where a substituted phenyl ring was linked to a dimethylpyridone moiety led to the creation of a cyclized lactam analogue. acs.org This transformation into a dihydroisoquinolinone structure significantly improved the compound's potency and ligand efficiency. acs.org Further optimization resulted in compound PF-06821497 , an orally bioavailable EZH2 inhibitor with this core scaffold, which has demonstrated robust activity in preclinical models. alfa-chemistry.comacs.org

Table 1: Examples of Dihydroisoquinolinone-Based Enzyme Inhibitors

Compound/Series Target Enzyme(s) Key Findings Citations
(S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives MAO-A, MAO-B, BChE Identified selective MAO-A inhibitors (e.g., 2d , 2j ) and dual MAO-A/B inhibitors (e.g., 2i , 2p ). nih.govmdpi.com
PD128763 PARP1 An early, potent second-generation PARP inhibitor. mdpi.com
1-Oxo-3,4-dihydroisoquinoline-4-carboxamides PARP Novel druglike inhibitors with favorable ADME characteristics. nih.gov
PF-06821497 EZH2 Potent, selective, and orally active inhibitor with robust in vivo activity. acs.orgalfa-chemistry.comacs.org

Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have been identified as potent and selective positive allosteric modulators (PAMs) of the human dopamine (B1211576) D1 receptor. mdpi.comalfa-chemistry.com PAMs represent a novel mechanism for treating neuropsychiatric disorders by enhancing the receptor's response to the endogenous neurotransmitter, dopamine, rather than activating the receptor directly. alfa-chemistry.com

Compounds such as LY3154207 and DETQ are examples of D1 PAMs built upon this scaffold. mdpi.comalfa-chemistry.com LY3154207 was identified as a potent and subtype-selective human D1 PAM with minimal direct agonist activity. mdpi.com In preclinical studies, DETQ was shown to selectively potentiate the human D1 receptor and, unlike direct agonists, did not exhibit a bell-shaped dose-response curve or tachyphylaxis (a rapid decrease in response). alfa-chemistry.com These findings highlight the potential of this chemical class for developing new research tools to study the D1 receptor system. alfa-chemistry.com

Table 2: Dihydroisoquinolinone-Based Dopamine D1 PAMs

Compound Description Key Findings Citations
LY3154207 Potent, subtype-selective human D1 PAM. Minimal allosteric agonist activity; advanced to clinical development. mdpi.com
DETQ D1 PAM with available in vivo data. Selectively potentiates the human D1 receptor without tachyphylaxis. alfa-chemistry.com

While research on the direct cytotoxic effects of 3-benzyl-3,4-dihydroisoquinolin-1(2H)-one on tumor cells is limited, studies on closely related scaffolds demonstrate the potential of this chemical family as cytotoxic agents. An investigation into 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives revealed compounds with high tumor-specific cytotoxicity against human oral squamous cell carcinoma cell lines. nih.gov The most selective compounds, such as TQ9 , appeared to induce a form of cell death consistent with autophagy in squamous cell carcinoma lines, characterized by the formation of acidic organelles without significant DNA fragmentation. nih.gov

Furthermore, isoquinolinequinone N-oxides, which are more complex derivatives, have shown potent cytotoxic activity against a broad panel of human tumor cell lines, including those that are multidrug-resistant. acs.orgnih.gov

No specific research linking the this compound scaffold to the induction of nitric oxide (NO) in tumor cell lines was identified in the reviewed literature.

Utility as Synthetic Intermediates for Biologically Relevant Scaffolds

The 3,4-dihydroisoquinolin-1(2H)-one core, particularly the 3-benzyl substituted variant, is recognized as a privileged scaffold in medicinal chemistry and chemical biology. researchgate.netrsc.org Its significance stems from its presence in numerous naturally occurring alkaloids and its utility as a versatile synthetic intermediate for constructing a wide array of more complex, biologically relevant molecules. researchgate.netrsc.org The structure serves as a foundational building block for various isoquinoline (B145761) alkaloids, with 1-benzyl derivatives being among the most widely distributed and acting as precursors in the biosynthesis and chemical synthesis of other alkaloid types. clockss.org

The transformation of the 3,4-dihydroisoquinolin-1(2H)-one scaffold into more elaborate structures is often achieved through established synthetic methodologies. The Bischler-Napieralski reaction is a cornerstone approach, where a β-arylethylamide is cyclized to form a 3,4-dihydroisoquinoline (B110456) intermediate. clockss.orgmdpi.com This imine intermediate can then be subjected to reduction, typically with sodium borohydride, to yield the corresponding 1,2,3,4-tetrahydroisoquinoline system. clockss.orgresearchgate.net The 1-benzyl-3,4-dihydroisoquinoline (B3050290) intermediates are noted for their reactivity and potential instability, which can be harnessed for further synthetic transformations. mdpi.comresearchgate.net

The synthetic value of this scaffold lies in its capacity for diversification. For instance, the Castagnoli–Cushman reaction (CCR) between homophthalic anhydride (B1165640) and imines provides a diastereoselective pathway to 2,3-disubstituted derivatives that also feature a carboxylic acid group at the C4 position. rsc.org This reaction allows for the systematic and independent introduction of various substituents at the N2, C3, and C4 positions, enabling the generation of molecules with tailored biological activities. rsc.orgnih.gov Research has demonstrated the synthesis of numerous derivatives from this core, leading to compounds with potent antioomycete activity, showcasing its role as a starting point for developing agents for crop protection. nih.govrsc.org This strategic modification highlights the scaffold's role in creating molecules with novel functions, far removed from the typical applications of isoquinoline alkaloids.

Below is a table detailing examples of biologically relevant compounds synthesized using the dihydroisoquinolinone core as a key intermediate.

Scaffold/Intermediate ClassResulting Biologically Relevant Compound ExampleSynthetic Transformation HighlightReference
3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one2-(4-(4-Chlorophenoxy)phenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (I23)Castagnoli–Cushman reaction followed by substitution at the N2 position to introduce a complex aryl ether group. nih.gov
3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one2-Benzyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (I8)Introduction of a benzyl (B1604629) group at the N2 position via the Castagnoli–Cushman reaction. rsc.org
(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamideCondensation with an isocyanate to form a carboxamide linkage at the N2 position. nih.gov
β-Arylethylamide1-Substituted-6,7-dimethoxy-3,4-dihydroisoquinolinesBischler-Napieralski cyclization to form the dihydroisoquinoline core, a precursor to many alkaloids. mdpi.com

Design of Chemical Libraries Based on the Dihydroisoquinolinone Motif

The design and synthesis of chemical libraries—collections of structurally related compounds—are fundamental to modern high-throughput screening and drug discovery efforts. nih.govnih.gov The 3,4-dihydroisoquinolin-1(2H)-one motif is an exceptionally valuable scaffold for the construction of such libraries. rsc.org Its utility is twofold: the core structure is prevalent in a multitude of bioactive molecules, increasing the probability of identifying new "hit" compounds, and it is synthetically tractable, allowing for the creation of diverse derivatives. researchgate.netresearchoutreach.org

A key strategy for building libraries around this motif is to leverage reactions that permit the easy variation of multiple substituents around the central ring system. The Castagnoli–Cushman reaction is particularly powerful in this regard, as it enables the generation of a wide range of 2,3,4-trisubstituted dihydroisoquinolinones by simply changing the initial homophthalic anhydride, aldehyde, and amine components. rsc.orgnih.gov This flexibility allows for the creation of focused libraries where specific structural features are systematically altered to explore structure-activity relationships (SAR). nih.govrsc.org For example, a library of 59 distinct derivatives was synthesized to optimize antioomycete activity by incorporating various substituents at the N2, C3, and C4 positions. rsc.orgnih.gov

Another approach involves fragment-based design, where the isoquinoline ring serves as a template structure. researchoutreach.org Libraries can be constructed by synthesizing derivatives with chemical fragments attached to any of the available positions on the core structure. researchoutreach.org Furthermore, methods such as microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions have been employed to rapidly produce libraries of substituted dihydroisoquinolines and tetrahydroisoquinolines. organic-chemistry.org

A specific example of a rationally designed library is the synthesis of a series of (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide analogs. nih.gov In this work, the design strategy involved creating a family of compounds by condensing the (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline core with a variety of substituted isocyanates. nih.gov This produced a library of N-substituted carboxamides, which were then screened for biological activity as multi-target inhibitors. nih.gov This "hybridization" approach, which combines structural elements from different known active molecules, is a powerful method for generating novel and diverse lead structures. nih.gov

The table below presents a selection of derivatives from a chemical library based on the 3-phenyl-3,4-dihydroisoquinolin-1(2H)-one-4-carboxylic acid scaffold, illustrating the structural diversity that can be achieved.

Compound IDN2-SubstituentCore ScaffoldSynthetic Yield (%)Reference
I173,5-Dimethylphenyl1-Oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid63.0% nih.gov
I21[1,1′-Biphenyl]-4-yl1-Oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid68.7% nih.gov
I254-Chlorophenyl1-Oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid66.4% nih.gov
I264-Bromophenyl1-Oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid72.7% nih.gov
I274-Iodophenyl1-Oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid80.3% nih.gov
I284-(Trifluoromethoxy)phenyl1-Oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid74.6% nih.gov

Future Research Directions and Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The construction of the dihydroisoquinolinone core has traditionally relied on methods like the Bischler-Napieralski and Pictet-Spengler reactions. organic-chemistry.org However, future research is increasingly focused on developing more efficient, atom-economical, and environmentally benign strategies.

Transition-metal catalysis, particularly through C-H activation, has emerged as a powerful tool. Palladium-catalyzed C-H activation followed by annulation with coupling partners like 2,3-allenoic acid esters represents a novel approach to 3,4-substituted dihydroisoquinolinones with good yields and high regioselectivity. mdpi.com Other transition metals, including rhodium(III) and cobalt(III), have also been successfully employed in [4+2] cycloadditions and redox-neutral C-H annulation reactions to afford the dihydroisoquinolinone core. organic-chemistry.orgrsc.org

A significant area of opportunity lies in the development of sustainable synthetic protocols. This includes the use of greener solvents, such as water, which has been shown to be a viable medium for the cyclocondensation of related heterocyclic systems, often eliminating the need for a catalyst. researchgate.net Methodologies that utilize molecular oxygen (O₂) from the air as the terminal oxidant and produce water as the only byproduct are particularly attractive for reducing environmental impact. organic-chemistry.org Furthermore, microwave-assisted synthesis offers a pathway to shorten reaction times and potentially improve yields for the construction of dihydroisoquinolinone libraries. organic-chemistry.org

Future efforts will likely focus on expanding the catalyst portfolio to include more abundant and less toxic earth-abundant metals, developing one-pot tandem reactions that minimize purification steps, and further exploring catalyst-free methodologies under green conditions.

Advanced Stereocontrol in Dihydroisoquinolinone Synthesis

The biological activity of chiral molecules is often dependent on their absolute configuration. Therefore, the development of stereoselective methods to control the stereocenters in 3-benzyl-3,4-dihydroisoquinolin-1(2H)-one and its derivatives is of paramount importance. The key challenge lies in controlling the stereochemistry at the C3 and, if substituted, the C4 positions.

Asymmetric catalysis has provided several elegant solutions. For instance, cobalt(III) complexes equipped with trisubstituted chiral cyclopentadienyl (B1206354) ligands have been used for the asymmetric C-H functionalization of N-chlorobenzamides with alkenes, delivering dihydroisoquinolinones with excellent enantioselectivities. organic-chemistry.org Another powerful strategy is the palladium-catalyzed asymmetric Heck/Suzuki domino reaction, which allows for the synthesis of chiral 3,4-disubstituted dihydroisoquinolinones with high enantiomeric excess. organic-chemistry.orgacs.org

The diastereoselective synthesis of these scaffolds is also a significant area of research. The Castagnoli-Cushman reaction (CCR) between homophthalic anhydride (B1165640) and imines can provide 2,3-disubstituted derivatives with a carboxylic acid function at C4, often with high diastereoselectivity. nih.gov Additionally, the use of chiral auxiliaries derived from amino acids like L-phenylalanine can guide the stereoselective addition of nucleophiles to yield 1,3-disubstituted tetrahydroisoquinolines, which are closely related precursors. rsc.org

The table below summarizes some of the recent advances in the stereoselective synthesis of dihydroisoquinolinone derivatives.

Catalytic System/MethodStereocenter(s) ControlledKey FeaturesAchieved Selectivity (Example)
Cobalt(III)/Chiral Cp LigandC3Asymmetric C-H functionalization of N-chlorobenzamides with alkenes. organic-chemistry.orgHigh enantioselectivity. organic-chemistry.org
Palladium/Xu-PhosC3, C4Asymmetric Heck/Suzuki domino reaction. organic-chemistry.orgacs.orgGood yields, excellent ee. organic-chemistry.orgacs.org
Iridium/JosiPhosC3Asymmetric hydrogenation of corresponding quinolinium salts. mdpi.comExcellent ee. mdpi.com
Castagnoli-Cushman ReactionC3, C4Diastereoselective reaction of homophthalic anhydride and imines. nih.govHigh diastereoselectivity. nih.gov
Chiral Pool (L-phenylalanine)C1, C3 (in THIQ precursor)Protecting-group free, stereoselective synthesis via nitrone intermediates. rsc.orgGood diastereoselectivity. rsc.org

Future opportunities in this area include the design of new chiral ligands for a broader range of metal catalysts, the development of organocatalytic enantioselective methods, and dynamic kinetic asymmetric transformations to convert racemic starting materials into a single desired stereoisomer.

Deeper Elucidation of Biological Interaction Mechanisms

While the dihydroisoquinolinone scaffold is known to exhibit a wide range of biological activities, a deeper understanding of the specific molecular interactions that govern these effects is crucial for rational drug design. Derivatives of this scaffold have shown promise as anticonvulsants, anticancer agents, and spasmolytics. nih.govmdpi.comnih.gov

One notable area of research is the development of dihydroisoquinolinone derivatives as inhibitors of the p53-MDM2 protein-protein interaction, which is a key target in cancer therapy. nih.gov Virtual screening followed by chemical synthesis and X-ray crystallography has revealed that these compounds can bind to MDM2 in a novel and unprecedented manner, providing a new pharmacophore for inhibitor design. nih.gov Other derivatives have been identified as tubulin polymerization inhibitors, inducing cytotoxicity in cancer cell lines. nih.gov Molecular docking studies suggest a hypothetical binding mode for these compounds within the tubulin protein. nih.gov

In the context of anticonvulsant activity, certain dihydroisoquinolinone derivatives have shown potent effects in maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models. nih.govmdpi.com Docking studies suggest that these compounds may exert their effects by binding to the benzodiazepine (B76468) site of the GABA-A receptor. nih.gov

Biological Target/ActivityCompound Class/DerivativeMechanism of Action/Interaction
p53-MDM2 InteractionDihydroisoquinolinonesSmall molecule inhibitors that disrupt the protein-protein interaction, showing a unique binding mode in the MDM2 pocket. nih.gov
Tubulin Polymerization1,4-Disubstituted-3,4-dihydroisoquinolinesInhibition of tubulin polymerization, leading to cytotoxic activity against leukemia cell lines. nih.gov
Anticonvulsant Activity9-Alkoxy-5,6-dihydro- mdpi.comacs.orgnih.govtriazolo[3,4-a]isoquinolinesPotent activity in MES and PTZ seizure tests; docking suggests interaction with the BZD-binding site of the GABA-A receptor. nih.govmdpi.com
Spasmolytic Activity1,3-Disubstituted 3,4-dihydroisoquinolinesRelaxation of smooth muscle spasms, evaluated on isolated tissues. mdpi.com

Future research must focus on employing advanced biochemical and biophysical techniques, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and high-resolution co-crystal structures, to precisely map the interactions between these compounds and their biological targets. This will facilitate a more detailed structure-activity relationship (SAR) understanding and guide the optimization of lead compounds.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel compounds based on the this compound scaffold. nih.govnih.gov These computational tools can process vast amounts of chemical and biological data to identify patterns and make predictions that are beyond the scope of human intuition. nih.gov

AI and ML algorithms can be applied at various stages of the drug discovery pipeline. organic-chemistry.org For instance, ML models can be trained on existing libraries of compounds to predict the biological activity of new, virtual dihydroisoquinolinone derivatives, enabling high-throughput virtual screening to prioritize candidates for synthesis. acs.orgnih.gov This approach significantly reduces the time and cost associated with identifying promising hit compounds. organic-chemistry.org

Furthermore, AI can assist in de novo drug design, generating entirely new molecular structures optimized for specific biological targets and desired pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov In the context of synthesis, ML models can predict the outcomes of chemical reactions and optimize reaction conditions, leading to higher yields and purities. researchgate.net This is particularly valuable for complex, multi-step synthetic sequences.

The application of AI and ML in the development of dihydroisoquinolinone-based molecules is still in its early stages but holds immense promise for accelerating the discovery of next-generation therapeutics.

Applications in Emerging Fields of Chemical Science

Beyond their established role in medicinal chemistry, derivatives of this compound are finding applications in other cutting-edge areas of chemical science.

One such emerging application is their use as chemical probes . nih.gov High-quality chemical probes are essential tools for dissecting complex biological pathways. nih.govyoutube.com Potent, selective, and well-characterized dihydroisoquinolinone derivatives can be used to modulate the function of specific proteins in cells and organisms, helping to validate new drug targets and uncover novel biology. nih.govescholarship.org

The synthesis of functionalized dihydroisoquinolinones, such as dihydroisoquinolinone-4-methylboronic esters , opens up new avenues for their use as versatile synthetic building blocks . nih.gov The boronic ester moiety is a powerful functional group for creating carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions, allowing for the rapid diversification of the dihydroisoquinolinone scaffold to access a wide array of complex molecules. nih.gov

There is also potential for these scaffolds to be used in materials science , for example, in the development of novel organic electronic materials or sensors, although this area remains largely unexplored. rsc.org The inherent photophysical properties of the aromatic system could potentially be tuned through substitution to create materials with interesting optical or electronic characteristics. The use of related heterocyclic systems in dual catalytic strategies for C-C bond cleavage also suggests that the dihydroisoquinolinone core could be employed as an activatable handle in novel catalytic cycles. nih.gov

Q & A

Q. What are the common synthetic methodologies for preparing 3-Benzyl-3,4-dihydroisoquinolin-1(2H)-one and its derivatives?

  • Methodological Answer : Synthesis typically involves cyclocondensation or Friedel-Crafts acylation. For example, derivatives can be synthesized via refluxing substituted benzylamines with cyclic anhydrides (e.g., phthalic anhydride) in acetic acid, followed by purification via silica gel chromatography . Key steps include:
  • Reaction Optimization : Temperature control (80–120°C) and solvent selection (acetic acid, dioxane) significantly impact yields.
  • Purification : Thin-layer chromatography (TLC) and column chromatography are critical for isolating pure compounds.
  • Table : Representative Reaction Conditions from Literature
ReagentSolventTemperature (°C)Yield (%)Reference
Phthalic anhydrideAcetic acid11072
3-Methylbenzoyl chlorideDioxane8065

Q. How are structural and purity characteristics of 3-Benzyl derivatives validated?

  • Methodological Answer :
  • X-ray Crystallography : Used to resolve molecular geometry and hydrogen-bonding interactions (e.g., C–H···π interactions in monoclinic crystal systems) .
  • Spectroscopy : 1H^1H NMR (for substituent patterns), MS (for molecular ion peaks), and IR (for carbonyl stretching vibrations).
  • Statistical Validation : One-way ANOVA (SPSS 16.0) ensures reproducibility of biological activity data .

Q. What bioactivities are associated with 3,4-dihydroisoquinolinone scaffolds?

  • Methodological Answer :
  • Antimicrobial Assays : Tested against phytopathogens (e.g., Phytophthora infestans) via microbroth dilution, with IC50_{50} values calculated .
  • Neurotoxicity/Antitumor Screening : In vitro cell viability assays (MTT) using SH-SY5Y neuronal or HeLa cell lines .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and regioselectivity?

  • Methodological Answer :
  • Catalyst Screening : DMAP (4-dimethylaminopyridine) enhances acylation efficiency by activating carbonyl groups .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates but may require post-reaction acid quenching.
  • Byproduct Analysis : LC-MS monitors side products (e.g., over-acylated derivatives) to adjust stoichiometry .

Q. What crystallographic insights explain the stability of 3-Benzyl derivatives?

  • Methodological Answer :
  • Hydrogen Bonding : Intra- and intermolecular O–H···O and C–H···π interactions stabilize crystal packing (e.g., monoclinic C2/cC2/c space group) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) correlates melting points with lattice energy (e.g., Tm=215230CT_m = 215–230^\circ C) .

Q. How do substituents influence structure-activity relationships (SAR) in dihydroisoquinolinones?

  • Methodological Answer :
  • Electron-Withdrawing Groups : Nitro or chloro substituents at the 6-position enhance antimicrobial activity (e.g., IC50_{50} reduced by 40%) .
  • Benzyl Modifications : Ortho-hydroxy groups improve solubility but reduce blood-brain barrier permeability in neuroactive analogs .

Q. How can contradictory bioactivity data between studies be resolved?

  • Methodological Answer :
  • Assay Standardization : Use positive controls (e.g., tetracycline for antimicrobial tests) to normalize inter-lab variability .
  • Meta-Analysis : Fisher’s least-significant difference (LSD) test identifies outliers in dose-response datasets .

Q. What computational tools aid in predicting reactivity or bioactivity?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulates ligand-receptor binding (e.g., acetylcholinesterase inhibition) using software like GROMACS .
  • Lipidomics Platforms : Lipid Search (with 1.5M fragment ion database) analyzes MS/MS data for metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.